2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methyl-N-phenylacetamide
Description
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Properties
IUPAC Name |
2-[5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O4/c1-16-14-25-22-20(21(16)29-12-10-28(11-13-29)17(2)31)23(33)30(24(34)27(22)4)15-19(32)26(3)18-8-6-5-7-9-18/h5-9,14H,10-13,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVHOEOUCQZYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1N3CCN(CC3)C(=O)C)C(=O)N(C(=O)N2C)CC(=O)N(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. Abnormal activity of AChE is closely related to the pathogenesis of Alzheimer’s disease (AD).
Mode of Action
The compound acts as a competitive inhibitor of AChE. It binds to the active site of the enzyme, preventing the binding of acetylcholine and thereby inhibiting its breakdown. The compound may bind to AChE through hydrogen bonding and π-π stacking.
Biochemical Pathways
By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft. This leads to prolonged activation of cholinergic neurons, which are involved in memory and learning processes. Therefore, the compound could potentially alleviate the cognitive symptoms of AD.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
